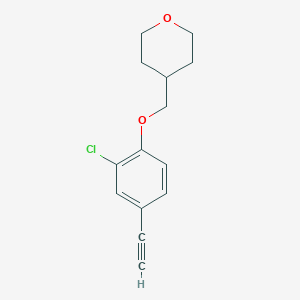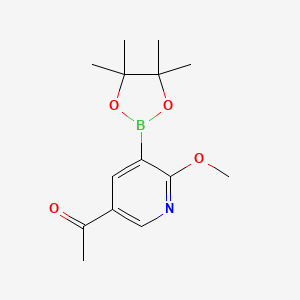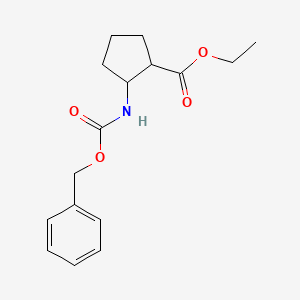
Methyl Nonadecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl nonadecenoate can be synthesized through the esterification of nonadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, this compound is produced through the transesterification of triglycerides found in natural oils and fats. This process involves reacting the triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to yield methyl esters and glycerol. The methyl esters are then separated and purified to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl nonadecenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonadecanoic acid.
Reduction: Reduction of the ester group can yield nonadecanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nonadecanoic acid.
Reduction: Nonadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl nonadecenoate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the quantification of fatty acids.
Biology: It serves as a model compound for studying lipid metabolism and membrane biology.
Medicine: Research into its potential therapeutic effects and its role in drug delivery systems.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mécanisme D'action
Methyl nonadecenoate exerts its effects through its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, modulating membrane fluidity, permeability, and organization. This interaction can influence various cellular processes, including lipid biosynthesis, storage, and transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nonadecanoate: A saturated fatty acid methyl ester with similar applications but lacks the double bond present in methyl nonadecenoate.
Methyl oleate: Another unsaturated fatty acid methyl ester with a shorter carbon chain.
Methyl stearate: A saturated fatty acid methyl ester with a similar carbon chain length but no double bond.
Uniqueness
This compound is unique due to its specific chain length and the presence of a double bond, which imparts distinct physical and chemical properties. These properties make it particularly valuable for studying lipid interactions and developing specialized industrial applications.
Propriétés
Formule moléculaire |
C20H38O2 |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
methyl (E)-nonadec-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h18-19H,3-17H2,1-2H3/b19-18+ |
Clé InChI |
AYVPTAOSEQFSHG-VHEBQXMUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C/C(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)
![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)


![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)

![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)

![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)

![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)



